molecular formula C17H25NO4 B1504435 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine CAS No. 302924-67-0

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

Cat. No. B1504435
M. Wt: 307.4 g/mol
InChI Key: FTNBYFFAMAJVML-UHFFFAOYSA-N
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Patent
US09187506B2

Procedure details

A mixture of tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate (700 mg, 2.27 mmol, intermediate N) and HCl in dioxane (4.0 ml, 16 mmol) was stirred at rt for 3 h. The crude mass was concentrated under vacuum and the solid residue was washed with 3×10 ml of DCM to remove non-polar impurities. The desired salt was collected as a fine solid (480 mg, 93%). LCMS (ES-API) m/z 190.2 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ 7.37 (d, J=9.0 Hz, 2H), 6.98 (d, J=9.0 Hz, 2H), 6.08-5.98 (m, 1H), 5.11 (s, 1H), 3.97 (br. s., 1H), 3.52 (s, 1H), 3.32 (s, 3H), 2.47-2.37 (m, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:23].O1CCOCC1>>[ClH:23].[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]=2)=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude mass was concentrated under vacuum
WASH
Type
WASH
Details
the solid residue was washed with 3×10 ml of DCM
CUSTOM
Type
CUSTOM
Details
to remove non-polar impurities
CUSTOM
Type
CUSTOM
Details
The desired salt was collected as a fine solid (480 mg, 93%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.COC1=CC=C(C=C1)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.